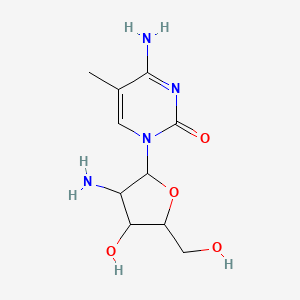

3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3',5'-Di-O-acétyl-2'-désoxy-2'-fluoro-5-iodo-uridine est un analogue de nucléoside purique connu pour son activité antitumorale étendue. Ce composé est particulièrement efficace contre les malignités lymphoïdes indolentes et a été étudié de manière approfondie pour son potentiel en thérapie anticancéreuse .

Méthodes De Préparation

La synthèse de la 3',5'-Di-O-acétyl-2'-désoxy-2'-fluoro-5-iodo-uridine implique plusieurs étapes. Une méthode courante comprend l'acétylation de la 2'-désoxy-2'-fluoro-5-iodo-uridine. La réaction implique généralement l'utilisation d'anhydride acétique et d'une base telle que la pyridine. La réaction est réalisée dans des conditions contrôlées pour assurer l'acétylation sélective des groupes hydroxyle aux positions 3' et 5'.

Les méthodes de production industrielles impliquent souvent des voies de synthèse similaires mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

La 3',5'-Di-O-acétyl-2'-désoxy-2'-fluoro-5-iodo-uridine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode en position 5 peut être remplacé par d'autres nucléophiles dans des conditions appropriées.

Hydrolyse : Les groupes acétyle peuvent être hydrolysés pour donner le nucléoside parent, la 2'-désoxy-2'-fluoro-5-iodo-uridine.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans les applications synthétiques typiques.

Les réactifs courants utilisés dans ces réactions comprennent l'anhydride acétique, la pyridine et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

La 3',5'-Di-O-acétyl-2'-désoxy-2'-fluoro-5-iodo-uridine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme élément de base dans la synthèse d'analogues de nucléosides plus complexes.

Biologie : Le composé est étudié pour ses effets sur la synthèse de l'ADN et la régulation du cycle cellulaire.

Médecine : Il a montré des promesses dans le traitement de certains types de cancer, en particulier les malignités lymphoïdes.

Mécanisme d'action

Le mécanisme d'action de la 3',5'-Di-O-acétyl-2'-désoxy-2'-fluoro-5-iodo-uridine implique son incorporation dans l'ADN pendant la réplication. Cette incorporation perturbe le processus normal de synthèse de l'ADN, conduisant à l'inhibition de la prolifération cellulaire. Le composé induit également l'apoptose dans les cellules cancéreuses en activant des voies moléculaires spécifiques .

Applications De Recherche Scientifique

3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation. The compound also induces apoptosis in cancer cells by activating specific molecular pathways .

Comparaison Avec Des Composés Similaires

La 3',5'-Di-O-acétyl-2'-désoxy-2'-fluoro-5-iodo-uridine est unique en raison de ses modifications spécifiques, qui améliorent son activité antitumorale. Des composés similaires comprennent :

2',3'-Di-O-acétyl-5'-désoxy-5-fluorocytidine : Un autre analogue de nucléoside avec des applications similaires en thérapie anticancéreuse.

2'-Désoxy-2'-fluoro-5-iodo-uridine : Le composé parent sans les modifications acétyl, qui a des propriétés pharmacocinétiques différentes.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs modifications spécifiques et les activités biologiques qui en résultent.

Propriétés

IUPAC Name |

[3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FIN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(14)12(24-8)17-3-7(15)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKIVBSOBGMPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)F)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FIN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)

![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B12104477.png)

![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)

![5,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one](/img/structure/B12104487.png)

![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)